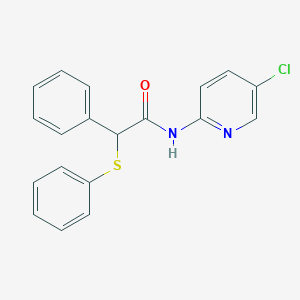

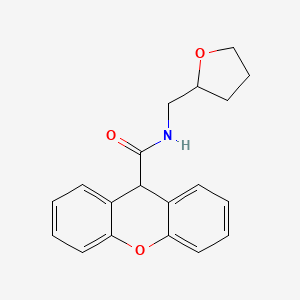

N-(5-chloro-2-pyridinyl)-2-phenyl-2-(phenylthio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-(5-Chloro-2-pyridinyl)-2-phenyl-2-(phenylthio)acetamide often involves catalyzed reactions. For example, isothiourea-catalyzed Michael addition-lactamization followed by sulfide oxidation-elimination and N- to O-sulfonyl transfer sequences are used for forming substituted pyridines from (phenylthio)acetic acids and α,β-unsaturated ketimines, indicating complex synthesis pathways that can generate a variety of substituted pyridines (Stark, O'Riordan, & Smith, 2014).

Molecular Structure Analysis

Molecular structure analysis of compounds structurally similar to this compound reveals detailed information about their crystalline structures. For instance, the crystal and molecular structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid have been characterized, showing supramolecular architectures that involve hydrogen bonds as well as other non-covalent associations, which are crucial for understanding the molecular arrangement and stability of such compounds (Chi et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives often include nitration, sulfide substitutions, and interactions with amines, indicating a broad reactivity profile that allows for the creation of a wide range of functionalized molecules. These reactions not only expand the chemical diversity of these compounds but also highlight their potential as intermediates in organic synthesis (Caton & Mcomie, 1968).

作用機序

Target of Action

The primary target of N-(5-chloropyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide is Factor Xa . Factor Xa is a crucial enzyme in the coagulation cascade, which plays a significant role in blood clotting .

Mode of Action

N-(5-chloropyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide acts as a direct inhibitor of Factor Xa . It inhibits both free and prothrombinase-bound Factor Xa, preventing thrombin generation without having a direct effect on platelet aggregation .

Biochemical Pathways

The compound’s action affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade .

Pharmacokinetics

The compound has a long half-life among the class of direct oral anticoagulants (DOACs), with a terminal half-life of 35–45 hours and an effective half-life of 19–27 hours .

Result of Action

The inhibition of Factor Xa by N-(5-chloropyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide results in a decrease in thrombin generation . This leads to a reduction in blood clot formation, thereby preventing conditions such as deep vein thrombosis or pulmonary embolism .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s bioavailability and effectiveness can be affected by factors such as the patient’s diet, other medications they may be taking, and their overall health status . .

特性

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2OS/c20-15-11-12-17(21-13-15)22-19(23)18(14-7-3-1-4-8-14)24-16-9-5-2-6-10-16/h1-13,18H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWCRXFXAAFNAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=NC=C(C=C2)Cl)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387291 |

Source

|

| Record name | N-(5-Chloropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6102-00-7 |

Source

|

| Record name | N-(5-Chloropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-2-[2-imino-5-(1-naphthylmethyl)-1,3-thiazol-3(2H)-yl]ethanone hydrobromide](/img/structure/B5143159.png)

![7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5143165.png)

![5-[(5-iodo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143181.png)

![ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5143194.png)

![11-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5143213.png)

![5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5143220.png)

![1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5143243.png)

![4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B5143247.png)

![5,7-dimethyl-3-(2-propyn-1-ylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5143260.png)